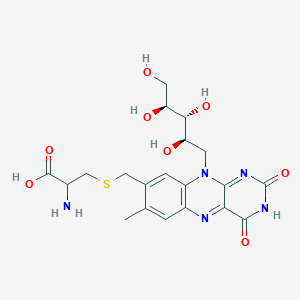
S-Cysteinylriboflavin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Cysteinylriboflavin, also known as this compound, is a useful research compound. Its molecular formula is C20H25N5O8S and its molecular weight is 495.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Mechanisms
S-Cysteinylriboflavin exhibits unique biochemical properties due to the combination of riboflavin's role as a cofactor in redox reactions and cysteine's antioxidant capabilities. The compound can participate in various biochemical pathways, particularly those involving reactive oxygen species (ROS).
- Antioxidant Activity : this compound has been shown to scavenge hydrogen peroxide effectively, reducing oxidative stress in cellular environments. This property is crucial in protecting cells from oxidative damage induced by UVA radiation, where riboflavin acts as a photosensitizer .
2.1. Neuroprotection
Research indicates that high doses of riboflavin can promote recovery in patients with neurodegenerative diseases such as Parkinson's disease. The incorporation of this compound may enhance this effect by further mitigating oxidative stress and improving mitochondrial function .
2.2. Cancer Research
The compound's ability to modulate ROS levels suggests potential applications in cancer therapy. Studies have indicated that antioxidants can inhibit tumor growth and induce apoptosis in cancer cells. This compound may play a role in these mechanisms by enhancing the efficacy of chemotherapeutic agents through its antioxidant properties .
Nutritional Applications
This compound can be explored as a dietary supplement due to its potential health benefits:
- Enhancing Riboflavin Status : In populations with low riboflavin intake, this compound could serve as an effective means to improve riboflavin status and overall health outcomes.
- Role in Cysteine Metabolism : The compound may also influence cysteine metabolism, which is vital for synthesizing glutathione, a major antioxidant in the body.
4.1. Antioxidant Efficacy
A study demonstrated that the addition of this compound significantly reduced hydrogen peroxide production when exposed to UVA radiation compared to controls without the compound. This suggests its potential as a protective agent against UVA-induced cellular damage .
4.2. Clinical Trials on Neurodegenerative Diseases
Clinical trials involving patients with Parkinson's disease showed improved motor functions when high doses of riboflavin were administered alongside dietary modifications. The role of this compound in enhancing these outcomes warrants further investigation .
Eigenschaften
CAS-Nummer |
52154-87-7 |
|---|---|
Molekularformel |
C20H25N5O8S |
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
2-amino-3-[[7-methyl-2,4-dioxo-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridin-8-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C20H25N5O8S/c1-8-2-11-12(3-9(8)6-34-7-10(21)19(31)32)25(4-13(27)16(29)14(28)5-26)17-15(22-11)18(30)24-20(33)23-17/h2-3,10,13-14,16,26-29H,4-7,21H2,1H3,(H,31,32)(H,24,30,33)/t10?,13-,14+,16-/m1/s1 |
InChI-Schlüssel |
HVFIAICIIKQZDS-ZUWHDZRZSA-N |
SMILES |
CC1=CC2=C(C=C1CSCC(C(=O)O)N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Isomerische SMILES |
CC1=CC2=C(C=C1CSCC(C(=O)O)N)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](CO)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1CSCC(C(=O)O)N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Synonyme |
S-cysteinylriboflavin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















